molecular formula C23H24N2O3S B2769881 4-[benzyl(methyl)sulfamoyl]-N-(3,5-dimethylphenyl)benzamide CAS No. 683764-89-8

4-[benzyl(methyl)sulfamoyl]-N-(3,5-dimethylphenyl)benzamide

Cat. No.: B2769881
CAS No.: 683764-89-8
M. Wt: 408.52
InChI Key: XZWFOOMMKVFGKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[benzyl(methyl)sulfamoyl]-N-(3,5-dimethylphenyl)benzamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a benzyl group, a methyl group, and a sulfamoyl group attached to a benzamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[benzyl(methyl)sulfamoyl]-N-(3,5-dimethylphenyl)benzamide typically involves the reaction of 4-aminobenzamide with benzyl methyl sulfonamide under specific conditions. The reaction is usually carried out in the presence of a suitable base, such as sodium hydroxide, and a solvent like dimethylformamide. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would include the optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors could also be explored to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-[benzyl(methyl)sulfamoyl]-N-(3,5-dimethylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

4-[benzyl(methyl)sulfamoyl]-N-(3,5-dimethylphenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[benzyl(methyl)sulfamoyl]-N-(3,5-dimethylphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-[benzyl(methyl)sulfamoyl]-N-(4-fluorophenyl)benzamide
  • 4-[benzyl(methyl)sulfamoyl]-N-(2,6-dimethylphenyl)benzamide

Uniqueness

4-[benzyl(methyl)sulfamoyl]-N-(3,5-dimethylphenyl)benzamide is unique due to its specific substitution pattern on the benzamide backbone. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[benzyl(methyl)sulfamoyl]-N-(3,5-dimethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3S/c1-17-13-18(2)15-21(14-17)24-23(26)20-9-11-22(12-10-20)29(27,28)25(3)16-19-7-5-4-6-8-19/h4-15H,16H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZWFOOMMKVFGKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.